molecular formula C7H5BrClFO2S B2829089 (2-Bromo-6-fluorophenyl)methanesulfonyl chloride CAS No. 1593442-40-0

(2-Bromo-6-fluorophenyl)methanesulfonyl chloride

Cat. No.: B2829089
CAS No.: 1593442-40-0
M. Wt: 287.53
InChI Key: DHFHUFROHPYPGP-UHFFFAOYSA-N
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Description

(2-Bromo-6-fluorophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5BrClFO2S and a molecular weight of 287.53 g/mol . It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-fluorophenyl)methanesulfonyl chloride typically involves the reaction of (2-Bromo-6-fluorophenyl)methanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-fluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while Suzuki-Miyaura coupling would result in a biaryl compound .

Mechanism of Action

The mechanism of action of (2-Bromo-6-fluorophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-6-chlorophenyl)methanesulfonyl chloride
  • (2-Bromo-6-methylphenyl)methanesulfonyl chloride
  • (2-Bromo-6-nitrophenyl)methanesulfonyl chloride

Uniqueness

(2-Bromo-6-fluorophenyl)methanesulfonyl chloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

(2-bromo-6-fluorophenyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO2S/c8-6-2-1-3-7(10)5(6)4-13(9,11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFHUFROHPYPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CS(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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